2,5-Dichloroisonicotinaldehyde

Description

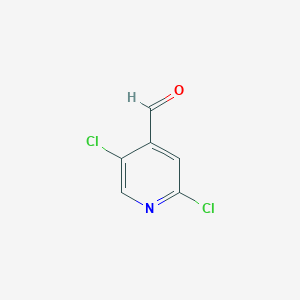

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPSRNHDSBVXHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376644 | |

| Record name | 2,5-Dichloropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102645-33-0 | |

| Record name | 2,5-Dichloropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichloroisonicotinaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of 2,5-Dichloroisonicotinaldehyde (also known as 2,5-dichloro-4-pyridinecarboxaldehyde). This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to selective cannabinoid receptor 2 (CB2) agonists.

Core Chemical Properties

This compound is a halogenated pyridine derivative with the chemical formula C₆H₃Cl₂NO. Its structure features a pyridine ring substituted with two chlorine atoms at positions 2 and 5, and a formyl group at position 4.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₂NO | N/A |

| Molecular Weight | 176.00 g/mol | N/A |

| CAS Number | 102645-33-0 | [1] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | Not available | |

| Reference Isomer (2,4-Dichloro-3-pyridinecarboxaldehyde) | 71 - 75 °C | |

| Reference Isomer (3,5-Dichloro-4-pyridinecarboxaldehyde) | 76 - 80 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely reported in the surveyed literature. Researchers are advised to perform their own spectroscopic analysis for full compound characterization.

Experimental Protocols

Synthesis of this compound

A documented synthesis of 2,5-dichloro-4-pyridinecarboxaldehyde is described as an intermediate step in the preparation of its oxime derivative. The following protocol is adapted from this synthesis.

Reaction Scheme:

Materials:

-

2,5-Dichloropyridine

-

n-Butyllithium (1.5 M in hexane)

-

Diisopropylamine

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dimethylformamide (DMF)

-

Concentrated Hydrochloric Acid (HCl)

-

3 N Sodium Hydroxide (NaOH)

-

Ethyl ether

-

Saturated Sodium Chloride (NaCl) solution

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and cool to below -30°C. To this, add diisopropylamine followed by the dropwise addition of n-butyllithium. Stir the solution for 20 minutes while maintaining the temperature.

-

Lithiation of 2,5-Dichloropyridine: Cool the freshly prepared LDA solution to below -70°C. Slowly add a solution of 2,5-dichloropyridine in anhydrous THF, ensuring the temperature remains below -70°C. Stir the reaction mixture at this temperature for 30 minutes.

-

Formylation: To the reaction mixture, add a solution of anhydrous DMF in THF at a rate that maintains the temperature below -70°C. Stir for an additional 30 minutes at this temperature.

-

Work-up: Allow the reaction mixture to warm to room temperature. Pour the mixture into a beaker containing ice and concentrated HCl and stir for 15 minutes. Neutralize the acidic solution to a pH of approximately 6-7 with 3 N NaOH.

-

Extraction and Isolation: Separate the organic layer. Extract the aqueous layer with ethyl ether. Combine the organic layers, wash with a saturated NaCl solution, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification: Remove the solvent under reduced pressure to yield crude 2,5-dichloro-4-pyridinecarboxaldehyde. Further purification can be achieved by column chromatography on silica gel.

Reactivity and Applications in Drug Development

This compound is a valuable building block in medicinal chemistry due to its reactive aldehyde group and the two chlorine substituents on the pyridine ring, which can be selectively functionalized through various cross-coupling reactions.

Role as an Intermediate for Selective CB2 Agonists

A primary application of this compound is in the synthesis of 2-amino-5-aryl-pyridines, which have been identified as selective agonists for the cannabinoid receptor 2 (CB2).[1] The general synthetic workflow involves the transformation of the aldehyde and subsequent substitution of the chlorine atoms.

Cannabinoid Receptor 2 (CB2) Signaling Pathway

Selective CB2 agonists are of significant interest in drug development for their potential therapeutic effects in inflammatory and neuropathic pain without the psychoactive effects associated with CB1 receptor activation.[3] CB2 receptors are G-protein coupled receptors (GPCRs) primarily expressed in immune cells.[4][5]

Upon activation by an agonist, the CB2 receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and the activation of the mitogen-activated protein kinase (MAPK) pathway.[4][6]

Activation of the CB2 receptor by an agonist leads to the dissociation of the associated Gi/o protein. The α-subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[4][7] The βγ-subunits can activate the MAPK/ERK pathway, which in turn modulates gene expression and cellular processes related to inflammation and cell migration.[4][8]

Conclusion

This compound is a valuable and reactive intermediate in synthetic organic and medicinal chemistry. Its primary documented application lies in the construction of selective CB2 receptor agonists, highlighting its potential in the development of novel therapeutics for inflammatory and pain-related disorders. While a comprehensive set of its physical and spectral properties is not yet publicly available, the provided synthetic protocol offers a clear pathway for its preparation. Further research into the reactivity and applications of this compound is warranted to fully explore its utility in drug discovery and materials science.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CB2 Cannabinoid Receptors as a Therapeutic Target—What Does the Future Hold? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are CB2 modulators and how do they work? [synapse.patsnap.com]

- 8. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

The Reactivity of 2,5-Dichloroisonicotinaldehyde: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2,5-Dichloroisonicotinaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its pyridine core, substituted with two reactive chlorine atoms and an aldehyde functional group, offers a trifecta of opportunities for synthetic transformations. This guide provides a comprehensive overview of the reactivity of this compound, complete with experimental protocols, quantitative data, and mechanistic insights to empower researchers in their synthetic endeavors.

Core Reactivity Principles

The reactivity of this compound is governed by the interplay of its three key functional components: the electron-deficient pyridine ring, the two halogen substituents, and the electrophilic aldehyde. The nitrogen atom in the pyridine ring, along with the two chlorine atoms, withdraws electron density from the aromatic system, making it susceptible to nucleophilic attack. The chlorine atoms at the 2- and 5-positions are susceptible to displacement via nucleophilic aromatic substitution (SNAr) and serve as handles for palladium-catalyzed cross-coupling reactions. The aldehyde group at the 4-position readily undergoes a variety of classical carbonyl reactions.

Reactions at the Aldehyde Group

The aldehyde functionality of this compound is a versatile reaction center, participating in a range of transformations to introduce new carbon-carbon and carbon-heteroatom bonds.

Reduction to Alcohol

The aldehyde can be selectively reduced to the corresponding primary alcohol, 2,5-dichloro-4-(hydroxymethyl)pyridine, using mild reducing agents such as sodium borohydride (NaBH₄). This transformation is typically high-yielding and serves as a common step in the synthesis of more complex derivatives.

Experimental Protocol: Reduction of this compound

To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or ethanol, sodium borohydride (1.1-1.5 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

| This compound | NaBH₄ | Methanol | 0 °C to RT | 1-2 h | >90% |

Olefination Reactions

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene.[1][2] Reaction with a phosphorus ylide, generated from a phosphonium salt and a strong base, yields the corresponding vinyl derivative. The stereoselectivity of the reaction depends on the nature of the ylide.[3]

Experimental Protocol: Wittig Reaction

A phosphonium salt is suspended in an anhydrous solvent like THF and deprotonated with a strong base such as n-butyllithium at low temperature to form the ylide. This compound is then added, and the reaction is allowed to warm to room temperature.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound in the presence of a basic catalyst.[4][5] This reaction is a powerful tool for the synthesis of α,β-unsaturated systems.

Experimental Protocol: Knoevenagel Condensation

This compound and an active methylene compound (e.g., malononitrile, diethyl malonate) are dissolved in a suitable solvent, and a catalytic amount of a base like piperidine or triethylamine is added. The mixture is heated to drive the condensation.[5]

| Aldehyde | Active Methylene Compound | Base | Solvent | Product |

| This compound | Malononitrile | Piperidine | Ethanol | (E/Z)-2-(2,5-dichloropyridin-4-yl)methylene)malononitrile |

| This compound | Diethyl malonate | Triethylamine | Toluene | Diethyl 2-((2,5-dichloropyridin-4-yl)methylene)malonate |

Reactions at the Chlorine Substituents

The chloro-substituents at positions 2 and 5 are key to the synthetic utility of this compound, enabling a wide range of functionalization through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions offer a powerful platform for the formation of new carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation and reductive elimination.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with a boronic acid or ester to form a biaryl linkage.[6] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.[7]

Experimental Protocol: Suzuki-Miyaura Coupling

In a reaction vessel, this compound (1.0 eq), a boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) are combined in a suitable solvent system (e.g., dioxane/water, toluene/water). The mixture is degassed and heated under an inert atmosphere until the reaction is complete.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[8][9]

Experimental Protocol: Sonogashira Coupling

To a degassed solution of this compound (1.0 eq), a terminal alkyne (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) salt (e.g., CuI) in a suitable solvent (e.g., THF, DMF), a base (e.g., triethylamine, diisopropylamine) is added. The reaction is stirred at room temperature or with gentle heating.[10]

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds by coupling the aryl chloride with a primary or secondary amine.[11][12] The choice of a bulky electron-rich phosphine ligand is often critical for high efficiency.[13]

Experimental Protocol: Buchwald-Hartwig Amination

A mixture of this compound (1.0 eq), an amine (1.1-1.3 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOt-Bu, K₃PO₄) is heated in an anhydrous, deoxygenated solvent such as toluene or dioxane.[3]

| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base | Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Aryl-substituted isonicotinaldehyde |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N | Alkynyl-substituted isonicotinaldehyde |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃/Xantphos | NaOt-Bu | Amino-substituted isonicotinaldehyde |

Applications in Drug Discovery and Development

The diverse reactivity of this compound makes it a valuable scaffold for the synthesis of biologically active molecules. Its derivatives have been explored as potential therapeutic agents, particularly as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[14]

The ability to functionalize the this compound core at three distinct positions allows for the generation of large and diverse chemical libraries for high-throughput screening. For instance, the aldehyde can be converted into a hinge-binding motif, while the chloro-positions can be elaborated with various substituents to explore the solvent-exposed regions of a kinase active site, thereby optimizing potency and selectivity.

Conclusion

This compound is a highly versatile and reactive building block with significant potential in synthetic and medicinal chemistry. The strategic manipulation of its aldehyde and chloro-substituents through a variety of well-established and robust reactions provides access to a vast chemical space of novel compounds. This guide has outlined the core reactivity principles and provided key experimental frameworks to facilitate the use of this valuable molecule in the design and synthesis of next-generation functional molecules and therapeutic agents.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. purechemistry.org [purechemistry.org]

- 5. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]

- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. organicreactions.org [organicreactions.org]

- 14. mdpi.com [mdpi.com]

Spectroscopic Data of 2,5-Dichloroisonicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,5-dichloroisonicotinaldehyde (also known as 2,5-dichloropyridine-4-carboxaldehyde). Due to the limited availability of experimentally verified public data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural components and established spectroscopic principles. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a detailed spectroscopic profile, standardized experimental protocols, and visual workflows to aid in the identification and characterization of this compound.

Introduction

This compound is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. As with any synthesized compound, thorough structural elucidation is critical. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the molecular structure. This guide presents a predicted spectroscopic dataset for this compound to assist in its characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on known data for 2,5-dichloropyridine, isonicotinaldehyde, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |

| ~10.1 | s | H-7 (Aldehyde) | ~192 |

| ~8.7 | s | H-6 | ~152 |

| ~7.8 | s | H-3 | ~149 |

| ~145 | |||

| ~138 | |||

| ~122 |

Predicted in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3050 | Weak | Aromatic C-H Stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1710 | Strong | Aldehyde C=O Stretch |

| ~1580, ~1470 | Medium-Strong | Aromatic C=C and C=N Stretch |

| ~1100 | Medium | C-Cl Stretch |

| ~850 | Strong | C-H Out-of-plane Bend |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Relative Abundance | Assignment |

| 175 | High | [M]⁺ (with ³⁵Cl, ³⁵Cl) |

| 177 | Medium | [M+2]⁺ (with ³⁵Cl, ³⁷Cl) |

| 179 | Low | [M+4]⁺ (with ³⁷Cl, ³⁷Cl) |

| 174 | Medium | [M-H]⁺ |

| 146 | Medium | [M-CHO]⁺ |

| 111 | High | [M-CHO-Cl]⁺ |

Predicted for Electron Ionization (EI) source.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy

-

Sample Preparation (ATR):

-

Place a small, clean, and dry amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty ATR crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry

-

Sample Preparation:

-

For Electron Ionization (EI), prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole or time-of-flight).

-

Calibrate the instrument using a known standard.

-

-

Data Acquisition:

-

Introduce the sample into the ion source (e.g., via direct infusion or a GC inlet).

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the fragmentation pattern to deduce the structure of the fragment ions.

-

Visualization of Workflows and Relationships

The following diagrams illustrate the logical flow of spectroscopic analysis for structural confirmation.

A Technical Guide to 2,5-Dichloroisonicotinaldehyde: Synthesis, Properties, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 2,5-dichloroisonicotinaldehyde, a key chemical intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, provides a step-by-step experimental protocol for its synthesis, and explores its primary application in the development of selective cannabinoid receptor 2 (CB2) agonists. A detailed description of the CB2 receptor signaling pathway is also presented, contextualizing the therapeutic relevance of compounds derived from this aldehyde.

Introduction

This compound, also known as 2,5-dichloro-4-pyridinecarboxaldehyde, is a halogenated pyridine derivative that has garnered significant interest in medicinal chemistry. Its reactive aldehyde group and the presence of two chlorine atoms on the pyridine ring make it a versatile building block for the synthesis of a variety of heterocyclic compounds. Notably, it serves as a crucial precursor for the synthesis of 2-Amino-5-aryl-pyridines, a class of compounds that have shown promise as selective CB2 receptor agonists. The CB2 receptor is a key component of the endocannabinoid system and is primarily expressed in immune cells, making it an attractive target for therapeutic intervention in inflammatory and neurodegenerative diseases without the psychoactive effects associated with CB1 receptor modulation.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value |

| CAS Number | 102645-33-0 |

| Molecular Formula | C₆H₃Cl₂NO |

| Molecular Weight | 176.00 g/mol |

| Appearance | White to Off-White Solid |

| Melting Point | 73-74 °C |

| Boiling Point | 256.3 °C at 760 mmHg |

| Density | 1.488 g/cm³ |

| Flash Point | 108.8 °C |

| Refractive Index | 1.608 |

| Vapor Pressure | 0.0155 mmHg at 25°C |

| Storage Temperature | 2-8°C (Refrigerator) |

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound from 2,5-dichloropyridine and N,N-dimethylformamide (DMF) via a Vilsmeier-Haack type reaction.

Materials:

-

2,5-Dichloropyridine

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Di-isopropylamine

-

n-Butyllithium (1.5 M in hexane)

-

Tetrahydrofuran (THF)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (3 N)

-

Ethyl ether

-

Saturated Sodium Chloride (NaCl) solution

-

Ice

Procedure:

-

Preparation of Lithium Di-isopropylamide (LDA) Solution: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add di-isopropylamine (14.2 g) and anhydrous THF (100 ml). Cool the solution to below -30°C in a dry ice/acetone bath. To this solution, add n-butyllithium (100 ml of 1.5 M solution in hexane) dropwise, maintaining the temperature below -30°C. Stir the resulting LDA solution for 20 minutes.

-

Lithiation of 2,5-Dichloropyridine: Cool the LDA solution to below -70°C. Add a solution of 2,5-dichloropyridine (20.8 g) in THF (56 ml) at a rate that maintains the temperature below -70°C. After the addition is complete, stir the reaction mixture at this temperature for an additional 30 minutes.

-

Formylation: Add a solution of DMF (13.2 g) in THF (30 ml) to the reaction mixture, again maintaining the temperature below -70°C. Stir for an additional 30 minutes at this temperature.

-

Work-up and Isolation: Allow the reaction mixture to warm to room temperature. Pour the mixture into a beaker containing ice (250 g) and concentrated HCl (45 ml) and stir for 15 minutes. Neutralize the acidic solution to a pH of 6-7 with 3 N NaOH solution. Separate the organic layer and extract the aqueous layer with ethyl ether. Combine the organic solutions, wash with saturated NaCl solution, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield crude 2,5-dichloro-4-pyridinecarboxaldehyde.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Synthesis of 2-Amino-5-aryl-pyridines from this compound

This protocol outlines a general procedure for the synthesis of 2-Amino-5-aryl-pyridines, which are selective CB2 agonists, using this compound as a starting material. This is a multi-step synthesis that typically involves a Suzuki coupling reaction to introduce the aryl group, followed by conversion of the aldehyde to an amine.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, Water)

-

Hydroxylamine hydrochloride

-

Reducing agent (e.g., H₂, Pd/C or NaBH₃CN)

Procedure:

-

Suzuki Coupling: In a reaction vessel, dissolve this compound (1 equivalent) and the desired arylboronic acid (1.1-1.5 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water). Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents) and a base (e.g., K₂CO₃, 2 equivalents). Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C until the starting material is consumed (monitored by TLC or LC-MS). Cool the reaction, dilute with an organic solvent, wash with water and brine, dry, and concentrate. Purify the resulting 2-chloro-5-aryl-isonicotinaldehyde by column chromatography.

-

Oximation: Dissolve the 2-chloro-5-aryl-isonicotinaldehyde in a suitable solvent like ethanol. Add hydroxylamine hydrochloride and a catalytic amount of acid (e.g., HCl). Heat the mixture to reflux for 1-2 hours. Cool the reaction and isolate the oxime product.

-

Reduction to Amine: The oxime can be reduced to the corresponding amine using various methods. For example, catalytic hydrogenation (H₂ gas with a Pd/C catalyst) or reduction with a chemical reducing agent like sodium cyanoborohydride (NaBH₃CN) can be employed to yield the final 2-Amino-5-aryl-pyridine product.

Signaling Pathways and Drug Discovery Applications

The CB2 Receptor Signaling Pathway

The primary therapeutic interest in this compound stems from its use in synthesizing selective CB2 receptor agonists. The CB2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.[1] Understanding this pathway is crucial for drug development professionals aiming to design novel therapeutics targeting this receptor.

Activation of the CB2 receptor by an agonist leads to the coupling and activation of inhibitory G-proteins (Gi/o).[1] This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Concurrently, the βγ subunits of the G-protein can activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. These signaling events ultimately modulate cellular responses, such as inhibiting the release of pro-inflammatory cytokines from immune cells.

Drug Discovery Workflow

The synthesis of novel CB2 agonists using this compound as a starting material follows a typical drug discovery workflow. This process involves the strategic design and synthesis of a library of compounds, followed by biological screening to identify potent and selective ligands.

This workflow begins with the versatile starting material, this compound. A library of diverse 2-Amino-5-aryl-pyridine derivatives is then synthesized, typically employing cross-coupling reactions like the Suzuki coupling to introduce a variety of aryl substituents. These compounds are subsequently screened for their binding affinity and functional activity at the CB2 receptor. Potent and selective "hits" from this initial screening undergo further medicinal chemistry efforts in the lead optimization phase, where structure-activity relationships (SAR) are established to improve their pharmacological properties. Promising lead compounds then advance to preclinical development for further evaluation.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery. Its straightforward synthesis and reactive functional groups make it an ideal starting material for the construction of complex heterocyclic molecules. The ability to utilize this compound in the synthesis of selective CB2 receptor agonists highlights its importance in the development of novel therapeutics for a range of inflammatory and neurodegenerative disorders. This technical guide provides researchers and drug development professionals with the essential information required to effectively utilize this compound in their research and development endeavors.

References

Physical and chemical properties of 2,5-Dichloroisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,5-Dichloroisonicotinaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. This document consolidates available data on its identity, properties, synthesis, and reactivity. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those working with cannabinoid receptor modulators.

Introduction

This compound, also known as 2,5-dichloro-4-pyridinecarboxaldehyde, is a halogenated pyridine derivative that has garnered significant interest in medicinal chemistry. Its structural features, particularly the presence of two chlorine atoms and an aldehyde functional group on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules. Notably, it serves as a crucial precursor in the preparation of 2-Amino-5-aryl-pyridines, which have been identified as selective agonists for the cannabinoid receptor 2 (CB2).[1] The CB2 receptor is a key target in drug discovery for a range of therapeutic areas, including inflammatory diseases, pain, and neurodegenerative disorders.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| Systematic Name | 2,5-Dichloro-4-pyridinecarboxaldehyde |

| Synonym | This compound |

| CAS Number | 102645-33-0[1] |

| Molecular Formula | C₆H₃Cl₂NO[2] |

| Molecular Weight | 176.00 g/mol [2] |

| Appearance | White to Off-White Solid[1] |

Table 2: Physical Properties

| Property | Value | Notes |

| Melting Point | Not explicitly reported for the 2,5-dichloro isomer. | For comparison, the melting point of the isomeric 2,4-dichloro-3-pyridinecarboxaldehyde is 71-75 °C.[2] |

| Boiling Point | Data not available. | - |

| Solubility | Data not available. | - |

| Storage | 2-8°C, Refrigerator[1] | - |

Synthesis

A detailed experimental protocol for the synthesis of this compound has been described, starting from 2,5-dichloropyridine.

Experimental Protocol: Synthesis of 2,5-Dichloro-4-pyridinecarboxaldehyde[3]

Materials:

-

2,5-Dichloropyridine

-

Lithium di-isopropylamide (LDA)

-

n-Butyllithium (in hexane)

-

Di-isopropylamine

-

Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Ethyl ether

-

Saturated Sodium Chloride (NaCl) solution

Procedure:

-

Preparation of LDA: A solution of lithium di-isopropylamide is prepared by adding 100 ml of 1.5 M n-butyllithium (in hexane) to 14.2 g of di-isopropylamine in 100 ml of THF at a temperature below -30°C.

-

Lithiation of 2,5-Dichloropyridine: After stirring the LDA solution for 20 minutes, it is cooled to below -70°C. A solution of 20.8 g of 2,5-dichloropyridine in 56 ml of THF is then added at a rate that maintains the temperature below -70°C. The reaction mixture is stirred at this temperature for an additional 30 minutes.

-

Formylation: A solution of 13.2 g of DMF in 30 ml of THF is added at the same temperature, and the mixture is stirred for another 30 minutes.

-

Work-up: The reaction mixture is allowed to warm to room temperature and then poured into a mixture of 250 g of ice and 45 ml of concentrated HCl. This is stirred for 15 minutes.

-

Neutralization and Extraction: The acidic solution is neutralized to a pH of approximately 6-7 with 3 N NaOH. The organic layer is separated, and the aqueous layer is extracted with ethyl ether.

-

Isolation: The combined organic solutions are washed with a saturated NaCl solution, dried, and evaporated to dryness to yield approximately 22 g of 2,5-dichloro-4-pyridinecarboxaldehyde.

Spectral Data

Detailed experimental spectral data for this compound is not widely available in public databases. However, based on the known structure and typical spectral ranges for similar compounds, the following characteristics can be predicted.

Table 3: Predicted Spectral Data

| Technique | Predicted Characteristics |

| ¹H NMR | Aromatic protons on the pyridine ring are expected in the range of 7.0-9.0 ppm. The aldehyde proton should appear as a singlet further downfield, typically between 9.5 and 10.5 ppm. |

| ¹³C NMR | The aldehyde carbonyl carbon is expected to have a chemical shift in the range of 190-200 ppm. Aromatic carbons will appear between 120-160 ppm. |

| IR Spectroscopy | A strong carbonyl (C=O) stretching band is expected around 1700-1730 cm⁻¹. C-H stretching of the aldehyde group may be observed around 2720 and 2820 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 175 and 177 in an approximate 9:6:1 ratio due to the two chlorine isotopes. Fragmentation may involve the loss of the aldehyde group (-CHO) or chlorine atoms. |

Reactivity and Chemical Properties

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the two chlorine substituents on the electron-deficient pyridine ring.

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a variety of reactions common to aldehydes, such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones.

-

Chlorine Substituents: The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), particularly at the position para to the ring nitrogen (C4), which is further activated by the electron-withdrawing aldehyde group. This reactivity is key to its utility as a synthetic intermediate.

Role in CB2 Agonist Synthesis

This compound is a pivotal intermediate in the synthesis of selective CB2 receptor agonists. The general synthetic strategy involves the reaction of the aldehyde with an appropriate amine to form an imine, followed by further synthetic modifications. The CB2 receptor is a G protein-coupled receptor, and its activation is implicated in modulating immune responses and inflammation.

Safety and Handling

Conclusion

This compound is a valuable synthetic intermediate with significant applications in medicinal chemistry, particularly in the development of selective CB2 receptor agonists. This guide has summarized the available information on its physical and chemical properties, synthesis, and reactivity. Further research to fully characterize this compound, including the acquisition of detailed spectral data, would be beneficial for the scientific community.

References

An In-depth Technical Guide on the Structure and Bonding of 2,5-Dichloroisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2,5-dichloroisonicotinaldehyde, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental crystallographic and spectroscopic data for this specific compound, this guide leverages a detailed synthesis protocol and comparative analysis with structurally related molecules, alongside predicted spectroscopic values, to elucidate its key structural and electronic features. This document is intended to serve as a foundational resource for researchers working with this and similar chemical entities.

Introduction

This compound, also known as 2,5-dichloro-4-pyridinecarboxaldehyde, belongs to the class of substituted pyridines. The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and functional materials. The introduction of chloro- and aldehyde substituents onto the pyridine core significantly modulates its electronic properties, reactivity, and potential for intermolecular interactions. Understanding the precise three-dimensional arrangement of atoms and the nature of the chemical bonds within this molecule is crucial for predicting its chemical behavior, designing synthetic routes to its derivatives, and understanding its interactions with biological targets.

This guide summarizes the known physicochemical properties, provides a detailed experimental protocol for its synthesis, and offers an in-depth discussion of its molecular structure and bonding, supported by data from analogous compounds and theoretical predictions.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a pyridine ring substituted at the 2- and 5-positions with chlorine atoms and at the 4-position with a formyl (aldehyde) group.

Geometric Parameters

The presence of two chlorine atoms and an aldehyde group is expected to introduce some distortions in the pyridine ring from perfect hexagonal symmetry. The C-Cl bonds will be longer than the C-H bonds, and the electron-withdrawing nature of these substituents will influence the bond lengths and angles within the pyridine ring.

Below is a table of predicted and comparative bond lengths and angles.

| Parameter | Predicted/Comparative Value | Source/Basis of Comparison |

| Bond Lengths (Å) | ||

| C2-Cl | ~1.74 | Typical C-Cl bond length in chloropyridines. |

| C5-Cl | ~1.74 | Typical C-Cl bond length in chloropyridines. |

| C4-C(aldehyde) | ~1.48 | Similar to the C-C bond between an aromatic ring and a carbonyl group. |

| C=O (aldehyde) | ~1.21 | Characteristic C=O bond length in aldehydes. |

| C-H (aldehyde) | ~1.10 | Typical C-H bond length in an aldehyde. |

| C-N (ring) | ~1.33-1.34 | Average C-N bond lengths in pyridine. |

| C-C (ring) | ~1.38-1.40 | Average C-C bond lengths in a substituted pyridine ring. |

| Bond Angles (°) | ||

| C3-C4-C5 (ring) | ~118-120 | Expected deviation from 120° due to substituents. |

| N1-C2-C3 (ring) | ~122-124 | Influenced by the adjacent chlorine atom. |

| C-C-H (aldehyde) | ~120 | Typical bond angle for an sp² hybridized carbon. |

| O=C-C (aldehyde) | ~120 | Typical bond angle for an sp² hybridized carbon. |

Bonding and Electronic Effects

The bonding in this compound is a combination of sigma (σ) and pi (π) covalent bonds. The pyridine ring is an aromatic system with a delocalized π-electron cloud. The nitrogen atom in the ring is more electronegative than the carbon atoms, leading to a polarization of the ring and a net dipole moment.

The two chlorine atoms are strongly electronegative and exert a significant inductive electron-withdrawing effect (-I effect). They also possess lone pairs of electrons that can participate in resonance, exhibiting a weak +M (mesomeric) effect. However, for halogens, the inductive effect typically dominates.

The aldehyde group is also strongly electron-withdrawing, primarily through its -M effect (resonance withdrawal of π-electrons from the ring) and a -I effect. The presence of these three electron-withdrawing groups makes the pyridine ring electron-deficient. This has several important consequences:

-

Reactivity: The electron-deficient nature of the ring makes it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, particularly at positions not occupied by chlorine.

-

Acidity of Ring Protons: The protons attached to the pyridine ring will be deshielded and appear at a higher chemical shift in ¹H NMR spectra.

-

Basicity of the Pyridine Nitrogen: The electron-withdrawing substituents will decrease the electron density on the nitrogen atom, making it less basic compared to pyridine itself.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₂NO | [1] |

| Molecular Weight | 176.00 g/mol | [1] |

| Appearance | White to Off-White Solid | [1] |

| Storage | 2-8°C, Refrigerator | [1] |

Spectroscopic Data (Predicted and Comparative)

Direct experimental spectroscopic data for this compound is scarce. The following data is predicted or based on the analysis of similar compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring, and one signal for the aldehydic proton.

-

Aldehydic Proton (CHO): Expected to be a singlet in the range of δ 9.5-10.5 ppm. This downfield shift is characteristic of aldehyde protons.

-

Pyridine Ring Protons: Two singlets are expected in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts will be influenced by the deshielding effects of the chlorine atoms and the aldehyde group.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon framework.

-

Carbonyl Carbon (C=O): A signal is expected in the range of δ 185-200 ppm, which is typical for an aldehyde carbonyl carbon.

-

Pyridine Ring Carbons: Five distinct signals are expected for the five carbons of the pyridine ring. The carbons attached to the chlorine atoms (C2 and C5) and the carbon attached to the aldehyde group (C4) will have their chemical shifts significantly influenced by these substituents.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1690-1715 cm⁻¹.

-

C-H Stretch (Aldehyde): A medium intensity band is expected around 2720 cm⁻¹ and another near 2820 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretches: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocols: Synthesis of this compound

The following protocol describes a method for the synthesis of this compound, which is a crucial first step for many research applications.[2]

Materials and Reagents

-

Di-isopropylamine

-

n-Butyllithium (1.5 M in hexane)

-

Tetrahydrofuran (THF)

-

2,5-Dichloropyridine

-

N,N-Dimethylformamide (DMF)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) (3 N solution)

-

Ethyl ether

-

Saturated Sodium Chloride (NaCl) solution

-

Ice

Procedure

-

Preparation of Lithium Di-isopropylamide (LDA): To a solution of 14.2 g of di-isopropylamine in 100 ml of THF, cooled to below -30°C, add 100 ml of 1.5 M n-butyllithium in hexane. Stir the resulting solution for 20 minutes.

-

Lithiation of 2,5-Dichloropyridine: Cool the LDA solution to below -70°C. Slowly add a solution of 20.8 g of 2,5-dichloropyridine in 56 ml of THF, ensuring the temperature is maintained below -70°C. Stir the reaction mixture at this temperature for an additional 30 minutes after the addition is complete.

-

Formylation: Add a solution of 13.2 g of DMF in 30 ml of THF to the reaction mixture at -70°C. Stir for an additional 30 minutes at this temperature.

-

Work-up: Allow the reaction mixture to warm to room temperature. Pour the mixture into a beaker containing 250 g of ice and 45 ml of concentrated HCl and stir for 15 minutes.

-

Neutralization and Extraction: Neutralize the acidic solution to a pH of approximately 6-7 with 3 N NaOH. Separate the organic layer. Extract the aqueous layer with ethyl ether.

-

Isolation: Combine the organic layers, wash with a saturated NaCl solution, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent under reduced pressure to yield approximately 22 g of 2,5-dichloro-4-pyridinecarboxaldehyde.

Experimental Workflow Diagram

Logical Relationships in Structural Analysis

The structural and electronic properties of this compound are a direct consequence of the interplay between the pyridine core and its substituents.

Conclusion

While a complete experimental dataset for this compound remains to be published, this technical guide provides a robust framework for understanding its structure and bonding. Through a detailed synthesis protocol and a comparative analysis with related molecules, we have outlined the key physicochemical and spectroscopic properties that can be expected for this compound. The electron-deficient nature of the pyridine ring, induced by the chloro and aldehyde substituents, is the dominant factor governing its chemical behavior. This guide serves as a valuable resource for researchers and professionals in drug development and materials science, facilitating further investigation and application of this versatile chemical scaffold.

References

An In-Depth Technical Guide to 2,5-Dichloroisonicotinaldehyde: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichloroisonicotinaldehyde, a halogenated pyridine derivative, serves as a crucial intermediate in the synthesis of a variety of organic compounds, most notably in the development of selective cannabinoid receptor 2 (CB2) agonists. This technical guide provides a comprehensive overview of its discovery, detailed experimental protocols for its synthesis, and its applications in medicinal chemistry. Quantitative data is presented in structured tables, and key chemical transformations are visualized using Graphviz diagrams to facilitate a deeper understanding of its chemical significance.

Introduction

This compound, also known by its IUPAC name 2,5-dichloro-4-pyridinecarboxaldehyde, is a key building block in synthetic organic chemistry. Its structure, featuring a pyridine ring substituted with two chlorine atoms and an aldehyde group, offers multiple reaction sites for the construction of more complex molecules. The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen enhances the reactivity of the aldehyde group and influences the regioselectivity of further substitution reactions on the pyridine ring. This reactivity profile has made it a valuable precursor in the synthesis of pharmacologically active compounds.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily available historical chemical literature. However, its existence as a stable chemical intermediate is implicitly established through patents detailing the synthesis of its derivatives. A key piece of evidence comes from a 1985 patent for the preparation of 2,5-dichloro-4-pyridinecarboxaldehyde oxime. This patent outlines the synthesis of the oxime from the aldehyde, indicating that this compound was a known and accessible compound at that time. The development of synthetic routes to various substituted pyridines throughout the mid-20th century laid the groundwork for the eventual synthesis of this specific aldehyde.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| IUPAC Name | 2,5-dichloro-4-pyridinecarboxaldehyde |

| Synonyms | This compound |

| CAS Number | 102645-33-0 |

| Molecular Formula | C₆H₃Cl₂NO |

| Molecular Weight | 176.00 g/mol |

| Appearance | White to Off-White Solid |

| Storage | 2-8°C Refrigerator |

Synthesis of this compound

The primary synthetic route to this compound involves the formylation of 2,5-dichloropyridine. The following is a detailed experimental protocol based on established methods.

Experimental Protocol: Synthesis from 2,5-Dichloropyridine

This protocol describes the synthesis via a lithium-halogen exchange followed by formylation.

Materials:

-

2,5-Dichloropyridine

-

Diisopropylamine

-

n-Butyllithium (in hexane)

-

Tetrahydrofuran (THF), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (3N)

-

Ethyl ether

-

Saturated sodium chloride solution

-

Ice

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (100 ml). Cool the flask to below -30°C in a dry ice/acetone bath. To this, add diisopropylamine (14.2 g, 0.14 mol). Slowly add 1.5 M n-butyllithium in hexane (100 ml, 0.15 mol) while maintaining the temperature below -30°C. Stir the resulting solution for 20 minutes.

-

Lithiation of 2,5-Dichloropyridine: Cool the LDA solution to below -70°C. Prepare a solution of 2,5-dichloropyridine (20.8 g, 0.14 mol) in anhydrous THF (56 ml). Add this solution to the LDA solution at a rate that maintains the temperature below -70°C. Stir the reaction mixture at this temperature for 30 minutes.

-

Formylation: Prepare a solution of N,N-dimethylformamide (13.2 g, 0.18 mol) in anhydrous THF (30 ml). Add this solution to the reaction mixture while maintaining the temperature below -70°C. Stir for an additional 30 minutes at this temperature.

-

Work-up and Isolation: Allow the reaction mixture to warm to room temperature. Pour the mixture into a beaker containing ice (250 g) and concentrated hydrochloric acid (45 ml). Stir for 15 minutes. Neutralize the acidic solution to a pH of 6-7 with 3N sodium hydroxide.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with ethyl ether. Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield 2,5-dichloro-4-pyridinecarboxaldehyde.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of pharmaceutical compounds.[1] Its primary documented application is in the preparation of selective cannabinoid receptor 2 (CB2) agonists.[1]

Synthesis of Selective CB2 Agonists

CB2 receptors are primarily found in the immune system and are involved in modulating inflammation and pain. Selective CB2 agonists are therefore of significant interest for the development of therapeutics that avoid the psychoactive side effects associated with CB1 receptor activation. This compound serves as a key starting material for the synthesis of 2-Amino-5-aryl-pyridines, a class of compounds that have shown promise as selective CB2 agonists.[1]

Signaling Pathway of CB2 Receptor Agonists

References

Potential Research Areas for 2,5-Dichloroisonicotinaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloroisonicotinaldehyde is a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the presence of two chlorine atoms and a reactive aldehyde group on the pyridine scaffold, make it an attractive starting material for the synthesis of a diverse range of novel compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential research applications of this compound, with a focus on empowering researchers to explore its utility in drug discovery and the development of advanced materials.

The pyridine ring is a common motif in many biologically active compounds, and the introduction of halogen substituents can significantly modulate their physicochemical and pharmacological properties. The chlorine atoms in this compound can serve as handles for various cross-coupling reactions, while the aldehyde functionality allows for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. A primary area of interest for this compound is its use as a key intermediate in the synthesis of selective cannabinoid receptor 2 (CB2) agonists, which are promising therapeutic agents for a variety of inflammatory and neurodegenerative diseases.[1]

This guide aims to be a foundational resource, providing detailed experimental protocols, collated data, and conceptual frameworks to stimulate further investigation into this promising chemical entity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These data are essential for planning and executing synthetic transformations and for the characterization of its derivatives.

| Property | Value | Reference |

| CAS Number | 102645-33-0 | [1] |

| Molecular Formula | C₆H₃Cl₂NO | [1] |

| Molecular Weight | 176.00 g/mol | [1] |

| Appearance | Off-white to yellow solid (predicted) | General knowledge |

| Density | 1.488 g/cm³ (predicted) | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Soluble in common organic solvents like THF, DCM, DMF | General knowledge |

Synthesis of this compound

Experimental Protocol: Vilsmeier-Haack Formylation of 2,5-Dichloropyridine

Materials:

-

2,5-Dichloropyridine

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE) or other suitable anhydrous solvent

-

Sodium acetate

-

Deionized water

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 1.5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.

-

Formylation: Dissolve 2,5-dichloropyridine (1.0 equivalent) in an anhydrous solvent such as 1,2-dichloroethane (DCE). Cool the solution of the Vilsmeier reagent to 0 °C and add the solution of 2,5-dichloropyridine dropwise.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate. Stir for 30 minutes.

-

Extraction: Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Potential Research Areas and Applications

The unique structural features of this compound open up numerous avenues for research and development, particularly in the field of medicinal chemistry.

Synthesis of Cannabinoid Receptor 2 (CB2) Agonists

A significant application of this compound is its use as a precursor for the synthesis of selective CB2 receptor agonists.[1] The CB2 receptor is primarily expressed in the immune system and its activation is associated with anti-inflammatory and immunomodulatory effects, without the psychoactive side effects mediated by the CB1 receptor.[3][8] This makes CB2 agonists attractive therapeutic targets for a range of conditions including chronic pain, inflammation, and neurodegenerative diseases.

The aldehyde group can be converted to an amine via reductive amination, which can then be further functionalized. One of the chlorine atoms, likely the one at the 2-position due to its higher reactivity in nucleophilic aromatic substitution, can be displaced by various nucleophiles to introduce diversity.

Development of Novel Heterocyclic Scaffolds

The aldehyde and chloro-substituents of this compound provide a platform for the construction of a variety of novel heterocyclic scaffolds.

-

Reaction with Amines: Condensation with primary amines can yield imines, which can be further cyclized or reduced.[9][10] Reaction with hydrazines can lead to the formation of pyridopyridazines, while reaction with hydroxylamine can produce oximes.[3]

-

Reaction with Organometallic Reagents: Grignard and organolithium reagents can add to the aldehyde to form secondary alcohols, which can then undergo further transformations.[11][12][13][14][15]

-

Wittig and Related Reactions: The aldehyde can be converted to an alkene, providing a route to more complex structures.

-

Multicomponent Reactions: The aldehyde functionality makes it a suitable component for various multicomponent reactions, enabling the rapid assembly of complex molecules from simple starting materials.

Bioisosteric Replacement Studies

In drug design, the replacement of certain functional groups with others that have similar steric and electronic properties (bioisosteres) is a common strategy to improve potency, selectivity, and pharmacokinetic properties. The chlorine atoms in this compound can be replaced with other groups such as trifluoromethyl, cyano, or small alkyl groups to explore the structure-activity relationships of its derivatives.

Key Experimental Protocols for Derivatization

The following protocols provide examples of how this compound can be used as a starting material for further synthetic transformations.

Reductive Amination

Materials:

-

This compound

-

Primary or secondary amine

-

Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 equivalent) in DCE or THF, add the desired amine (1.1 equivalents) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Suzuki Cross-Coupling

One of the chlorine atoms can be selectively replaced using a Suzuki cross-coupling reaction to introduce aryl or heteroaryl groups.

Materials:

-

This compound derivative (e.g., from reductive amination)

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., Dioxane/water or Toluene/ethanol/water)

Procedure:

-

In a reaction vessel, combine the 2,5-dichloro-pyridine derivative (1.0 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

-

Degas the solvent mixture (e.g., dioxane/water 4:1) by bubbling with nitrogen or argon for 15-20 minutes.

-

Add the degassed solvent to the reaction vessel.

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours, monitoring by TLC.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

Spectroscopic Data

While experimental spectroscopic data for this compound is not widely available in public databases, the following table provides predicted and expected values based on the analysis of similar chlorinated pyridine aldehydes.[16][17][18][19] Experimental verification is highly recommended.

| Spectroscopy | Expected/Predicted Data |

| ¹H NMR | δ ~10.1 ppm (s, 1H, CHO), δ ~8.6 ppm (s, 1H, Ar-H), δ ~7.8 ppm (s, 1H, Ar-H) |

| ¹³C NMR | δ ~190 ppm (CHO), δ ~155 ppm (C-Cl), δ ~150 ppm (C-Cl), δ ~140 ppm (Ar-C), δ ~125 ppm (Ar-CH), δ ~122 ppm (Ar-CH) |

| IR (cm⁻¹) | ~3050-3100 (Ar C-H stretch), ~2820, 2720 (Aldehyde C-H stretch), ~1700 (C=O stretch), ~1550-1600 (Aromatic C=C and C=N stretch), ~800-900 (C-Cl stretch) |

| Mass Spec (EI) | M⁺ at m/z 175, 177, 179 (isotopic pattern for 2 Cl atoms); fragments corresponding to loss of Cl, CO, and cleavage of the pyridine ring. |

Conclusion

This compound is a promising and underexplored building block with significant potential for the synthesis of novel compounds with valuable applications in medicinal chemistry and materials science. Its straightforward synthesis and the versatile reactivity of its functional groups provide a rich platform for the generation of diverse molecular architectures. The established link to the development of selective CB2 receptor agonists highlights its immediate relevance in drug discovery. This guide serves as a starting point for researchers to harness the synthetic potential of this compound and to explore its application in the creation of new and impactful chemical entities. Further investigation into its reactivity and the biological evaluation of its derivatives are warranted to fully realize the potential of this versatile molecule.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. prepchem.com [prepchem.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. jk-sci.com [jk-sci.com]

- 7. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Reaction with Organometallic Reagents - Chad's Prep® [chadsprep.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. 4-Pyridinecarboxaldehyde(872-85-5) 1H NMR spectrum [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,5-Dichloroisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding 2,5-dichloroisonicotinaldehyde in publicly accessible scientific literature is limited. This guide compiles available data and provides informed estimations based on established chemical principles and data from analogous compounds. All predicted data and representative protocols are clearly marked and should be treated as such.

Introduction

This compound, also known as 2,5-dichloro-4-pyridinecarboxaldehyde, is a halogenated pyridine derivative with significant potential as a versatile intermediate in organic synthesis, particularly in the realm of medicinal chemistry. Its structure, featuring a pyridine ring substituted with two chlorine atoms and an aldehyde group, offers multiple reaction sites for the construction of more complex molecules. This guide provides a comprehensive overview of its synthesis, properties, and key applications, with a focus on its role in the development of novel therapeutics.

Synthesis of this compound

The primary route for the synthesis of this compound is the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] In this case, the substrate is 2,5-dichloropyridine.

Representative Experimental Protocol: Vilsmeier-Haack Formylation of 2,5-Dichloropyridine

Note: This is a representative protocol based on the general Vilsmeier-Haack reaction and has not been experimentally validated for this specific substrate.

Materials:

-

2,5-Dichloropyridine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (3.0 eq.) is dissolved in anhydrous dichloromethane.

-

The solution is cooled to 0 °C in an ice bath.

-

Phosphorus oxychloride (1.2 eq.) is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent, a chloroiminium salt, occurs.

-

After the addition is complete, the mixture is stirred at 0 °C for 30 minutes.

-

A solution of 2,5-dichloropyridine (1.0 eq.) in anhydrous dichloromethane is added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Figure 1: Proposed synthesis workflow for this compound.

Physicochemical and Spectroscopic Data

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 102645-33-0 | Supplier Data |

| Molecular Formula | C₆H₃Cl₂NO | - |

| Molecular Weight | 176.00 g/mol | - |

| Appearance | White to off-white solid (Predicted) | - |

| Density | 1.488 g/cm³ | Supplier Data |

| Boiling Point | 254.5 °C at 760 mmHg | Supplier Data |

| Flash Point | 107.7 °C | Supplier Data |

Predicted Spectroscopic Data

Note: The following spectroscopic data are predicted based on the chemical structure and general principles of spectroscopy for aromatic aldehydes.[4][5][6][7][8][9][10][11]

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | s | 1H | Aldehyde proton (-CHO) |

| ~8.7 | s | 1H | Pyridine H-6 |

| ~8.0 | s | 1H | Pyridine H-3 |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~189 | Aldehyde Carbonyl (C=O) |

| ~152 | Pyridine C-2 |

| ~150 | Pyridine C-6 |

| ~140 | Pyridine C-4 |

| ~135 | Pyridine C-5 |

| ~125 | Pyridine C-3 |

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1710 | Strong | C=O stretch (aromatic aldehyde) |

| ~1580, ~1470 | Medium-Strong | C=C/C=N stretching (pyridine ring) |

| ~850 | Strong | C-Cl stretch |

Mass Spectrometry (EI):

| m/z | Interpretation |

| 175/177/179 | Molecular ion (M⁺) with isotopic pattern for two chlorine atoms |

| 174/176/178 | M-1 (loss of H) |

| 146/148/150 | M-CHO (loss of formyl radical) |

| 111/113 | Loss of CO and Cl |

Applications in Drug Development

This compound is a key intermediate in the synthesis of biologically active molecules, particularly as a scaffold for the development of selective cannabinoid receptor 2 (CB2) agonists.[12][13][14][15][16] The CB2 receptor is a promising therapeutic target for a variety of conditions, including inflammatory diseases, neuropathic pain, and certain cancers, without the psychotropic side effects associated with CB1 receptor activation.

Role as an Intermediate for CB2 Agonists

The aldehyde functionality of this compound allows for a variety of chemical transformations to build more complex structures. One common application is its conversion to an amino-pyridine derivative, which can then be further functionalized.

Representative Experimental Protocol: Synthesis of a 2-Amino-5-aryl-pyridine Derivative

Note: This is a representative protocol illustrating a potential synthetic application and is based on general procedures for Suzuki coupling and subsequent amination reactions.[17][18][19][20][21][22]

Step 1: Suzuki Coupling

-

To a solution of this compound (1.0 eq.) in a suitable solvent such as dioxane/water, add an arylboronic acid (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

-

The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

After cooling, the reaction is worked up by extraction and purified by column chromatography to yield the 2-chloro-5-aryl-isonicotinaldehyde.

Step 2: Reductive Amination

-

The 2-chloro-5-aryl-isonicotinaldehyde (1.0 eq.) is dissolved in a solvent like methanol.

-

An amine (e.g., ammonia in methanol or a primary amine, 1.2 eq.) is added, followed by a reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq.).

-

The reaction is stirred at room temperature until completion.

-

The reaction is quenched, and the product is extracted and purified to give the corresponding 2-amino-5-aryl-pyridine derivative.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. youtube.com [youtube.com]

- 4. Aromatic Aldehyde IR Spectrum Guide - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Rational drug design of CB2 receptor ligands: from 2012 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Computational Modeling, Design and Synthesis of Selective Cannabinoid Receptor 2 (CB<sub>2</sub>) Agonists - ProQuest [proquest.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Rational drug design of CB2 receptor ligands: from 2012 to 2021 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]

- 21. mdpi.com [mdpi.com]

- 22. youtube.com [youtube.com]

Methodological & Application

Applications of 2,5-Dichloro-4,6-pyrimidinediamine in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction